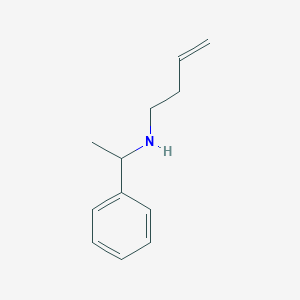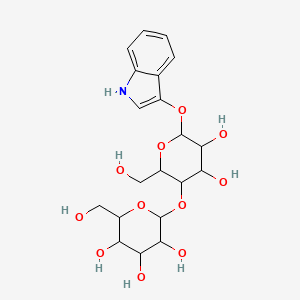
3-Indolyl-b-D-cellobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indolyl-b-D-cellobioside is a versatile compound extensively employed within the biomedical industry. It serves as a fundamental substrate for investigating intricate drug delivery systems and efficacious therapeutic interventions for diverse ailments. The compound’s molecular formula is C20H27NO11, and it has a molecular weight of 457.43 g/mol. Its structure includes an indole moiety linked to a cellobiose unit, making it a unique and valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl-b-D-cellobioside typically involves the glycosylation of an indole derivative with a cellobiose moiety. This process can be achieved through various glycosylation techniques, including the use of glycosyl donors and acceptors under acidic or basic conditions. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates.
Industrial Production Methods: Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may involve the use of biocatalysts or chemical catalysts to facilitate the glycosylation reaction. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Indolyl-b-D-cellobioside undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
3-Indolyl-b-D-cellobioside has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell and tissue staining to detect specific enzymatic activities.
Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic interventions for cancer, neurodegenerative disorders, and microbial infections.
Industry: Utilized in food testing, environmental testing, and diagnostics as a fluorogenic and chromogenic substrate
Mécanisme D'action
The mechanism of action of 3-Indolyl-b-D-cellobioside involves its hydrolysis by specific glycosidase enzymes. The compound serves as a substrate for these enzymes, which cleave the glycosidic bond to release the indole moiety. This enzymatic activity can be detected using fluorogenic or chromogenic assays, making it a valuable tool for studying enzyme kinetics and activity .
Comparaison Avec Des Composés Similaires
5-Bromo-4-Chloro-3-Indolyl β-D-Glucoside (X-Gluc): Used as a chromogenic substrate for β-glucosidase.
4-Methylumbelliferyl β-D-Cellobioside (4-MUCB): A fluorogenic substrate for studying cellulase activity.
Resorufin-β-D-Cellobioside (Res-CB): Another fluorogenic substrate for cellulase assays
Uniqueness: 3-Indolyl-b-D-cellobioside is unique due to its dual functionality as both a fluorogenic and chromogenic substrate. This versatility allows it to be used in a wide range of applications, from enzymatic assays to diagnostic testing. Its ability to serve as a substrate for multiple glycosidase enzymes further enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C20H27NO11 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2 |
Clé InChI |
NILXSYFURRCVRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


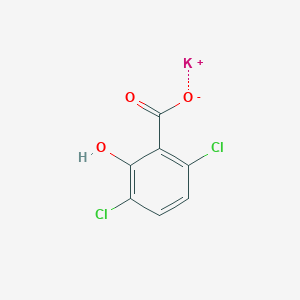
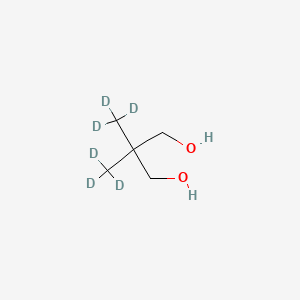
![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)

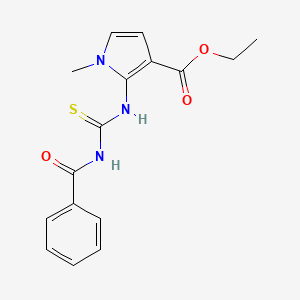

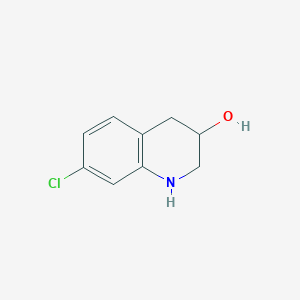


![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
